![molecular formula C19H20O4 B14273430 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- CAS No. 137174-68-6](/img/structure/B14273430.png)
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often studied for their potential applications in various fields, including pharmaceuticals and materials science. This particular compound features a furanone ring substituted with a cyclohexylidene group and a phenyl group bearing an oxopropoxy substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenylacetic acid derivative, the compound can be synthesized via a series of steps including esterification, cyclization, and subsequent functional group modifications.
Esterification: The phenylacetic acid derivative is esterified using an alcohol (e.g., propanol) in the presence of an acid catalyst such as sulfuric acid.
Cyclization: The esterified product undergoes cyclization under acidic conditions to form the furanone ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, ensuring higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxopropoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, 3-cyclohexylidene-5-phenyl-: Lacks the oxopropoxy group, resulting in different chemical reactivity and biological activity.
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(hydroxy)phenyl]-: Contains a hydroxyl group instead of an oxopropoxy group, affecting its solubility and reactivity.
Uniqueness
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is unique due to the presence of the oxopropoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, making the compound versatile for different applications.
特性
CAS番号 |
137174-68-6 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
[4-(4-cyclohexylidene-5-oxofuran-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-15-10-8-14(9-11-15)17-12-16(19(21)23-17)13-6-4-3-5-7-13/h8-12H,2-7H2,1H3 |
InChIキー |
QSBOCPKQXPSXGE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC(=C3CCCCC3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

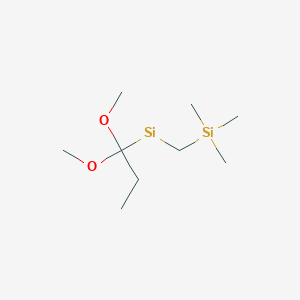
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

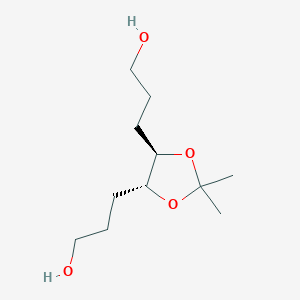

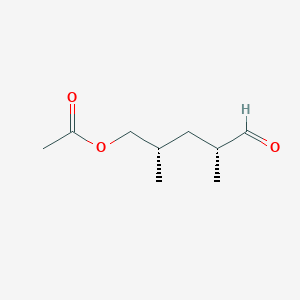

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
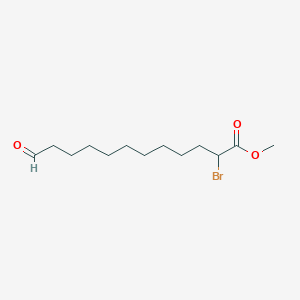
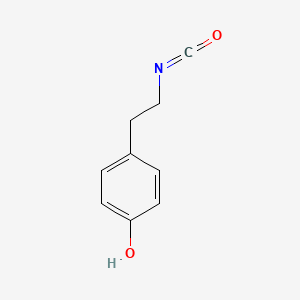
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
